(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid is an organic compound with the molecular formula C13H13BO3 It is a boronic acid derivative that features a phenyl group substituted with a hydroxy(phenyl)methyl group
Biochemical Analysis
Biochemical Properties
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid is involved in Suzuki-Miyaura coupling and Stille coupling reactions . It can also participate in palladium-catalyzed aminocarbonylation and cross-coupling reactions . The compound interacts with various enzymes and proteins during these reactions, although the specific biomolecules it interacts with may vary depending on the reaction conditions .
Cellular Effects
It is known that boronic acids can interact with various cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in coupling reactions. In these reactions, the compound can form new bonds with other molecules, potentially leading to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable compounds that can participate in reactions over extended periods .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role in coupling reactions . These reactions can influence metabolic flux and metabolite levels within cells .
Transport and Distribution
Boronic acids can potentially interact with various transporters and binding proteins, influencing their localization and accumulation within cells .
Subcellular Localization
Boronic acids can potentially be directed to specific cellular compartments or organelles through interactions with targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with benzyl alcohol under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of sensors and probes for detecting biological molecules such as glucose.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug delivery systems. The compound’s molecular targets include enzymes and receptors that contain diol groups, allowing it to modulate their activity.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hydroxy(phenyl)methyl group, making it less versatile in certain reactions.
Benzylboronic acid: Similar structure but with different reactivity due to the absence of the hydroxy group.
4-Hydroxyphenylboronic acid: Contains a hydroxy group directly attached to the phenyl ring, leading to different chemical behavior.
Uniqueness: (4-(Hydroxy(phenyl)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective binding and reactivity with diols and other nucleophiles.
Properties
IUPAC Name |
[4-[hydroxy(phenyl)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,13,15-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVEVNHPYZAEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C2=CC=CC=C2)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.